molecular formula C28H35N6O4PS B12729676 Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate CAS No. 34828-19-8

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate

Cat. No.: B12729676
CAS No.: 34828-19-8
M. Wt: 582.7 g/mol
InChI Key: FFWWZLMZVJVNLS-UHFFFAOYSA-M
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Description

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate is a complex organic compound known for its unique structure and properties It belongs to the class of heterocyclic organic compounds and is characterized by the presence of a thiadiazole ring, an azo group, and a quaternary ammonium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Azo Coupling Reaction: The azo group is introduced via a coupling reaction between a diazonium salt and an aromatic amine.

    Quaternization: The final step involves the quaternization of the amine group with benzyl chloride to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The thiadiazole ring and azo group play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium chloride
  • Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium bromide

Uniqueness

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium dihydrogen phosphate is unique due to the presence of the dihydrogen phosphate group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

34828-19-8

Molecular Formula

C28H35N6O4PS

Molecular Weight

582.7 g/mol

IUPAC Name

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;dihydrogen phosphate

InChI

InChI=1S/C28H33N6S.H3O4P/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

FFWWZLMZVJVNLS-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.OP(=O)(O)[O-]

Origin of Product

United States

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